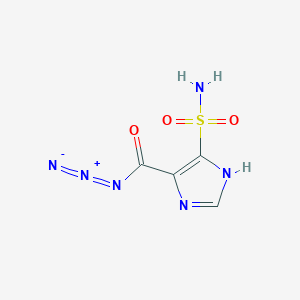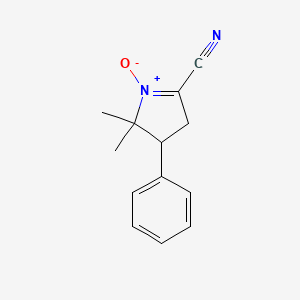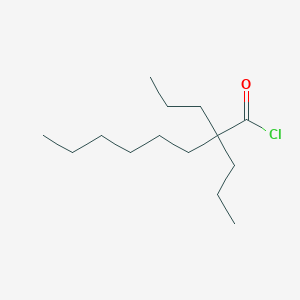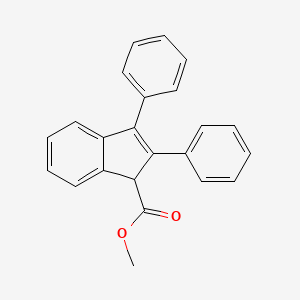
Methyl 2,3-diphenyl-1H-indene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-diphenyl-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its indene core structure, which is fused with two phenyl groups and a carboxylate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-diphenyl-1H-indene-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2,3-diphenyl-1H-indene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-diphenyl-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the indene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or substituted indene derivatives.
Applications De Recherche Scientifique
Methyl 2,3-diphenyl-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2,3-diphenyl-1H-indene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene core structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate
Uniqueness
Methyl 2,3-diphenyl-1H-indene-1-carboxylate is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and biological properties. The presence of two phenyl groups enhances its stability and potential for diverse chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
59099-81-9 |
|---|---|
Formule moléculaire |
C23H18O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
methyl 2,3-diphenyl-1H-indene-1-carboxylate |
InChI |
InChI=1S/C23H18O2/c1-25-23(24)22-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(22)17-12-6-3-7-13-17/h2-15,22H,1H3 |
Clé InChI |
LUBRYPLSQWZESS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



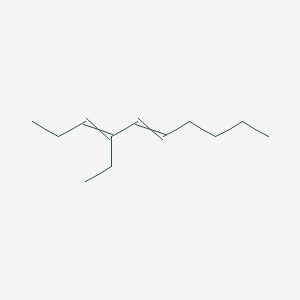
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

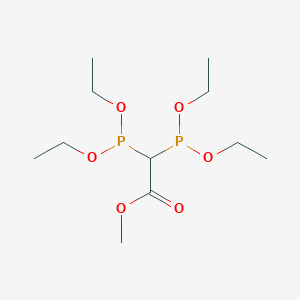


![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
